
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde is an organic compound characterized by a tetrahydropyran ring substituted with a 4-chlorophenyl group and an aldehyde functional group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with tetrahydropyran in the presence of a suitable catalyst. One common method includes the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets in biological molecules, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride: A related compound with an amine group instead of an aldehyde.
Tetrahydropyran-4-carboxaldehyde: A similar compound without the chlorophenyl substitution.
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanol: The reduced form of the aldehyde.
Uniqueness
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde is unique due to the presence of both the chlorophenyl and aldehyde functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for further exploration in medicinal chemistry .
Propiedades
Fórmula molecular |
C12H13ClO2 |
|---|---|
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C12H13ClO2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,9H,5-8H2 |
Clave InChI |
VTGOHFNATLXBRV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(C=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


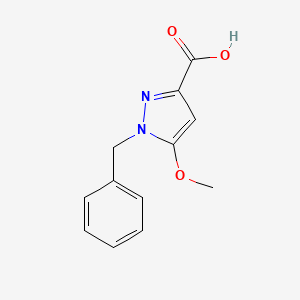
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11792829.png)
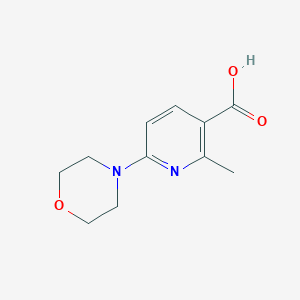
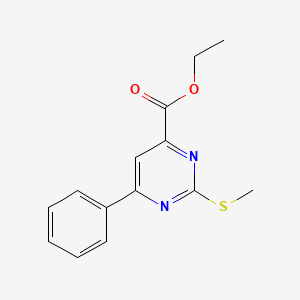
![4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11792847.png)
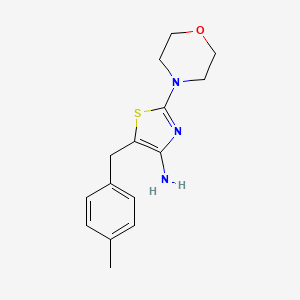
![5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11792863.png)
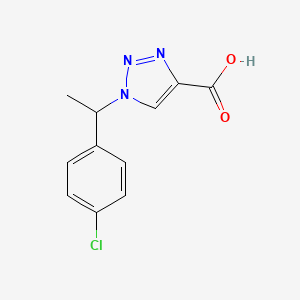
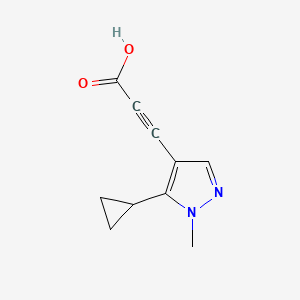


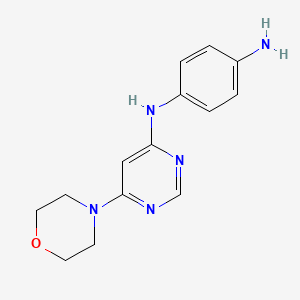
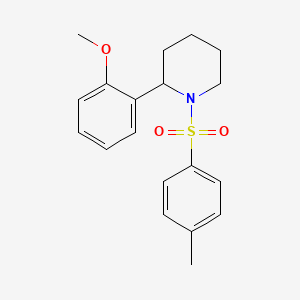
![4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)thiazol-2-amine](/img/structure/B11792884.png)
